molecular formula C20H20N4O3 B12002405 5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide

5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B12002405
M. Wt: 364.4 g/mol
InChI Key: FWYMHYGFZFITSO-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-ethoxyphenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 4-methyl-1H-pyrazole-3-carbohydrazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and ethoxyphenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the carbohydrazide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products may include quinones and carboxylic acids.

    Reduction: Alcohols and amines are common products.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be used in the development of new synthetic methodologies.

Biology

In biological research, 5-(4-ethoxyphenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique structure makes it suitable for applications in materials science, including the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxyphenylacetic acid
  • 4-ethoxybenzylidene-4-cyanoaniline
  • 2-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-methylphenol

Uniqueness

Compared to similar compounds, 5-(4-ethoxyphenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide has a unique combination of functional groups that confer specific chemical and biological properties. Its pyrazole ring and carbohydrazide moiety make it particularly versatile in synthetic applications and potential therapeutic uses.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-methyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-3-27-16-10-8-14(9-11-16)18-13(2)19(23-22-18)20(26)24-21-12-15-6-4-5-7-17(15)25/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+

InChI Key

FWYMHYGFZFITSO-CIAFOILYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.